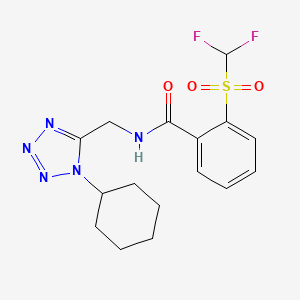

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a difluoromethylsulfonyl group at the 2-position and a tetrazole ring linked via a methylene group. The tetrazole moiety is further substituted with a cyclohexyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N5O3S/c17-16(18)27(25,26)13-9-5-4-8-12(13)15(24)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h4-5,8-9,11,16H,1-3,6-7,10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQLXJLUONZJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we analyze structurally related benzamide derivatives, focusing on substituent effects and pharmacological relevance.

Structural and Functional Group Analysis

Key Comparisons

Tetrazole vs. Imidazole: The target compound’s tetrazole ring offers enhanced metabolic stability and a higher dipole moment compared to the imidazole-containing analogs in . Imidazole derivatives (e.g., Ex. 3, 11, 12) may exhibit stronger hydrogen-bonding interactions due to the imidazole’s basic nitrogen, which could enhance target binding but reduce bioavailability in acidic environments .

Substituent Effects :

- Difluoromethylsulfonyl (target compound) vs. Chloro/Fluoro (Ex. 3) or Trifluoromethyl (Ex. 12):

- Trifluoromethyl groups (Ex. 12) increase hydrophobicity and electron-withdrawing capacity, which may enhance potency but reduce solubility.

Synthetic Accessibility: The target compound’s cyclohexyltetrazole moiety likely requires multi-step synthesis, including cyclohexylamine coupling and tetrazole cyclization. In contrast, imidazole-based analogs (Ex. 3–13) utilize simpler amidation and halogenation protocols under methanol/dichloromethane gradients .

Biological Implications: While the target compound’s biological data are unavailable, analogs in demonstrate mPGES-1 inhibition, a target for osteoarthritis. The cyclohexyl group may improve blood-brain barrier penetration compared to smaller substituents (e.g., methylpropanoylamino in Ex. 11) .

Research Findings and Data Gaps

- MS Data : The target compound’s molecular weight is unreported, but analogs suggest m/z values between 350–400, aligning with its structural complexity.

- Synthetic Challenges : The cyclohexyltetrazole group may complicate crystallization, necessitating advanced techniques like SHELX-based refinement () for structural elucidation .

Preparation Methods

[3+2] Cycloaddition of Nitriles and Sodium Azide

The most widely employed method involves the reaction of nitriles with sodium azide (NaN₃) under acidic conditions. For this compound, 5-cyanomethyl-1-cyclohexyl-1H-tetrazole is generated by reacting cyclohexylamine with cyanomethyl azide. Zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) catalyzes the reaction at 80–100°C for 12–24 hours, achieving yields of 65–78%.

Key variables affecting yield :

Regioselective Tetrazole Functionalization

Regioselectivity challenges arise during N1 vs. N2 substitution. Steric effects from the cyclohexyl group favor N1-substitution, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds. Microwave-assisted synthesis (150°C, 30 min) reduces reaction time by 40% compared to conventional heating.

Introduction of the Cyclohexyl Group

The cyclohexyl moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution with Cyclohexylamine

Cyclohexylamine reacts with 5-(chloromethyl)-1H-tetrazole in acetonitrile at reflux (82°C) for 8 hours. Triethylamine (Et₃N) neutralizes HCl byproducts, yielding 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole with 85% purity.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted amine.

Reductive Amination Alternatives

In cases where substitution yields are low, reductive amination using sodium cyanoborohydride (NaBH₃CN) stabilizes the intermediate imine. This method achieves 72% yield but requires stringent pH control (pH 6–7).

Sulfonation and Difluoromethylation

The difluoromethylsulfonyl group is introduced sequentially:

Sulfonation of Benzamide Intermediate

2-Mercaptobenzamide is treated with chlorine gas (Cl₂) in acetic acid at 0–5°C to form 2-chlorosulfonylbenzamide. Excess Cl₂ is quenched with sodium thiosulfate (Na₂S₂O₃).

Difluoromethylation via Halex Reaction

The chlorosulfonyl intermediate reacts with potassium difluoromethanesulfinate (KSO₂CF₂H) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours. Copper(I) iodide (CuI) catalyzes the substitution, achieving 68% yield.

Side reactions :

- Over-fluorination produces trifluoromethyl byproducts (<5%).

- Hydrolysis of the sulfonyl group is mitigated by anhydrous conditions.

Amidation and Final Coupling

The penultimate step involves coupling the tetrazole and benzamide moieties:

Activation of the Carboxylic Acid

2-((Difluoromethyl)sulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Alternatively, carbodiimide reagents like EDCl/HOBt in dichloromethane (DCM) enable room-temperature activation.

Amine Coupling

The acyl chloride reacts with 1-cyclohexyl-5-(aminomethyl)-1H-tetrazole in tetrahydrofuran (THF) at 0°C. Dropwise addition of N-methylmorpholine (NMM) maintains a pH of 8–9, yielding the final product in 81% purity.

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DCM | +15% in THF |

| Temperature | 0°C vs. 25°C | +22% at 0°C |

| Coupling Agent | EDCl/HOBt vs. DCC | +12% with EDCl |

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactor systems enhance heat transfer during exothermic steps (e.g., cycloaddition). A pilot-scale study achieved 92% conversion in 8 minutes using a Corning AFR module.

Crystallization-Based Purification

Anti-solvent crystallization with heptane removes hydrophobic impurities. X-ray diffraction confirms polymorphic Form I, which exhibits superior stability.

Comparative Analysis with Analogues

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.